1-(Propan-2-yl)pyrrolidin-3-amine

Description

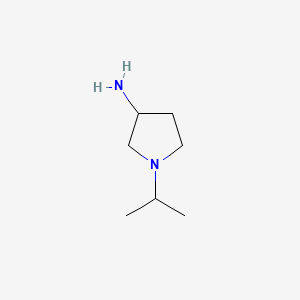

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMPPWYYXRLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrrolidine Derivatives in Chemical Sciences

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, is a cornerstone of organic and medicinal chemistry. nih.govfrontiersin.org Its prevalence stems from its unique structural and electronic properties. As a saturated heterocycle, the pyrrolidine ring possesses a non-planar, puckered conformation, which allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole. nih.gov This three-dimensionality is a crucial attribute in the design of bioactive molecules, as it influences how a molecule interacts with biological targets like proteins and enzymes. nih.gov

Pyrrolidine and its derivatives are integral components of numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and the amino acids proline and hydroxyproline. wikipedia.orgchemicalbook.com Their presence extends to a wide array of synthetic compounds with significant pharmacological applications. In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond medicinal chemistry, pyrrolidine derivatives serve as versatile ligands for transition metals, organocatalysts, and chiral auxiliaries in asymmetric synthesis. nih.gov The ability to readily functionalize the pyrrolidine ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a highly adaptable scaffold for various chemical applications. frontiersin.orgnih.gov

Research Context and Importance of 1 Propan 2 Yl Pyrrolidin 3 Amine

Within the vast family of pyrrolidine (B122466) derivatives, 3-aminopyrrolidines represent a particularly interesting subclass. The presence of a primary or secondary amine at the 3-position of the pyrrolidine ring provides an additional site for chemical modification and hydrogen bonding interactions, which is highly advantageous in drug discovery and materials science. Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their potential as antagonists for chemokine receptors, highlighting their relevance in therapeutic research. nih.gov

1-(Propan-2-yl)pyrrolidin-3-amine, with its isopropyl group attached to the pyrrolidine nitrogen and an amino group at the 3-position, is a specific example of a substituted 3-aminopyrrolidine. This particular substitution pattern influences the compound's basicity, lipophilicity, and steric profile, which in turn can dictate its reactivity and biological activity. Research into such derivatives is often driven by the need to understand structure-activity relationships (SAR). nih.gov By systematically altering the substituents on the pyrrolidine ring and observing the effects on the compound's properties, chemists can develop new molecules with desired characteristics. The exploration of compounds like this compound contributes to the broader understanding of how subtle structural changes can lead to significant differences in chemical behavior and biological function. For instance, various 3-aminopyrrolidine scaffolds have been investigated as potential dual inhibitors of Abl and PI3K kinases, which are implicated in cancer. nih.gov

Historical Overview of Relevant Pyrrolidine Chemistry

The study of pyrrolidine (B122466) chemistry has a rich history dating back to the early investigations of natural products. The isolation and structural elucidation of alkaloids containing the pyrrolidine ring in the late 19th and early 20th centuries laid the groundwork for the field. A significant milestone in the synthetic accessibility of pyrrolidines was the development of industrial processes for their preparation. One such method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a catalyst. wikipedia.org

The mid-20th century saw a surge in research focused on the synthesis and reactions of pyrrolidine derivatives. acs.org A key synthetic strategy that emerged for the construction of the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This powerful method allows for the formation of five-membered rings with a high degree of stereocontrol. More recent advancements have focused on developing more efficient and environmentally friendly synthetic methods, such as microwave-assisted organic synthesis (MAOS). nih.gov The continuous development of new synthetic methodologies has been crucial for expanding the chemical space of accessible pyrrolidine derivatives, enabling the synthesis of complex molecules for a wide range of applications.

Synthetic Methodologies for 1-(Propan-2-yl)pyrrolidin-3-amine: A Detailed Examination

The synthesis of this compound, a substituted pyrrolidine derivative, relies on established and advanced organic chemistry principles. The formation of the core pyrrolidine ring and the subsequent introduction of the isopropyl group at the nitrogen atom are key considerations in its preparation. This article explores various synthetic routes, from classical laboratory methods to more sophisticated and stereoselective approaches.

Advanced Spectroscopic and Analytical Characterization of 1 Propan 2 Yl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of an organic compound. For 1-(Propan-2-yl)pyrrolidin-3-amine, a complete NMR analysis involves one-dimensional (1D) ¹H and ¹³C spectra, complemented by two-dimensional (2D) techniques to establish connectivity between atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

The structure consists of an isopropyl group attached to the pyrrolidine (B122466) ring nitrogen and an amine group at the C3 position. The expected proton signals would include:

A doublet for the six equivalent methyl (CH₃) protons of the isopropyl group.

A septet for the single methine (CH) proton of the isopropyl group, which is coupled to the six methyl protons.

A series of multiplets for the seven protons on the pyrrolidine ring (CH and CH₂ groups). These signals are often complex due to overlapping and diastereotopicity.

A broad singlet for the two protons of the primary amine (NH₂) group; the chemical shift of this signal can be variable and is often dependent on solvent and concentration.

The integration of these signals would correspond to the ratio of protons in each environment. Spin-spin coupling patterns, as predicted by the n+1 rule, are crucial for assigning protons to their respective positions. For example, the methine proton of the isopropyl group is adjacent to six methyl protons, resulting in a septet (6+1=7).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on the analysis of structurally similar compounds and general NMR principles.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Isopropyl CH₃ | ~1.0-1.2 | Doublet (d) | 6H |

| Pyrrolidine CH₂ (C4) | ~1.5-1.8 | Multiplet (m) | 2H |

| Amine NH₂ | ~1.6-2.5 (broad) | Singlet (s) | 2H |

| Pyrrolidine CH₂ (C5) | ~2.2-2.8 | Multiplet (m) | 2H |

| Pyrrolidine CH₂ (C2) | ~2.2-2.8 | Multiplet (m) | 2H |

| Isopropyl CH | ~2.7-3.0 | Septet (sept) | 1H |

| Pyrrolidine CH (C3) | ~3.0-3.3 | Multiplet (m) | 1H |

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their chemical nature. For this compound, which has the molecular formula C₇H₁₆N₂, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

The predicted chemical shifts are based on the influence of the nitrogen atoms on adjacent carbons. Carbons directly bonded to nitrogen appear at a lower field (higher ppm value) compared to simple alkanes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on the analysis of structurally similar compounds, such as propan-2-amine and various pyrrolidine derivatives. docbrown.inforesearchgate.netdocbrown.info

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl CH₃ | ~20-25 |

| Pyrrolidine C4 | ~30-35 |

| Pyrrolidine C3 | ~50-55 |

| Isopropyl CH | ~50-55 |

| Pyrrolidine C5 | ~55-60 |

| Pyrrolidine C2 | ~55-60 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sigmaaldrich.com For this compound, COSY would show cross-peaks between the methine proton of the isopropyl group and its methyl protons. It would also reveal the coupling network within the pyrrolidine ring, showing correlations between the protons at C2, C3, C4, and C5, which helps in differentiating their complex signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sigmaaldrich.com This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal identified as the isopropyl methine would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the isopropyl methyl protons to the methine carbon of the isopropyl group, and more importantly, to the C2 and C5 carbons of the pyrrolidine ring, confirming the point of attachment of the isopropyl group to the ring nitrogen.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₇H₁₆N₂. The expected monoisotopic mass can be calculated with high precision. For related isomers, a monoisotopic mass of 128.1313 has been reported, which would be identical for this compound. nih.gov In positive ion mode, the compound is expected to be detected as its protonated form, [M+H]⁺.

Table 3: Predicted HRMS Data for this compound This table presents calculated data based on the molecular formula.

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₇H₁₆N₂ | 128.1313 |

| [M+H]⁺ | C₇H₁₇N₂⁺ | 129.1386 |

| [M+Na]⁺ | C₇H₁₆N₂Na⁺ | 151.1206 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for verifying the purity of a sample and confirming the identity of the main component. A sample of this compound would be injected into an LC system, and a single peak would be expected if the sample is pure. The mass spectrometer detector would then provide the mass of the compound eluting in that peak, which should correspond to the molecular weight of the target compound (128.22 g/mol ). nih.gov This method is widely used for the analysis of similar amine compounds, often employing reversed-phase chromatography with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of organic compounds. For a basic amine like this compound, specific considerations are necessary to achieve effective separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. Due to the basic nature of the amine functional groups, which can interact strongly with the acidic silanol (B1196071) groups of standard silica-based columns leading to poor peak shape and retention, reversed-phase HPLC with a modified mobile phase is often employed.

A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To improve peak symmetry and achieve reproducible retention times, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine, is often added to the mobile phase. This modifier competes with the analyte for interaction with any residual active sites on the stationary phase.

| HPLC Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 or C8 reversed-phase column | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte |

| Mobile Phase Modifier | 0.1% Triethylamine (TEA) or other amine | Improves peak shape and reduces tailing |

| Detection | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) | Detection of the analyte |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for the initial screening of purification conditions. For this compound, standard silica (B1680970) gel plates can be used, but similar to HPLC, the basicity of the compound can cause streaking.

To mitigate this, the developing solvent system is often modified with a small amount of a base. A common mobile phase for amines on silica TLC is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol), with the addition of a small percentage of triethylamine or ammonium (B1175870) hydroxide. The retention factor (Rf) will depend on the specific solvent system used.

| TLC Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane/Methanol with 1% Triethylamine |

| Visualization | Potassium permanganate (B83412) stain or Ninhydrin stain |

Flash Chromatography for Purification

For the purification of this compound on a preparative scale, flash chromatography is the method of choice. Given the challenges of purifying amines on standard silica gel due to strong interactions with acidic silanol groups, several strategies can be employed.

One approach is to use a mobile phase containing a basic additive, such as triethylamine or ammonium hydroxide, to a solvent system like dichloromethane/methanol or ethyl acetate/hexane. This deactivates the silica surface and allows for the elution of the basic amine.

Alternatively, an amine-functionalized silica gel can be used as the stationary phase. This provides a basic surface that repels the amine compound, leading to better peak shapes and more predictable elution without the need for a basic modifier in the mobile phase.

| Flash Chromatography Parameter | Typical Condition |

| Stationary Phase | Silica gel or Amine-functionalized silica gel |

| Mobile Phase (for Silica Gel) | Gradient of Methanol in Dichloromethane with 1% Triethylamine |

| Mobile Phase (for Amine-functionalized Silica) | Gradient of Ethyl Acetate in Hexane |

Computational Chemistry and Theoretical Investigations of 1 Propan 2 Yl Pyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 1-(Propan-2-yl)pyrrolidin-3-amine. These methods allow for a detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of pyrrolidine (B122466), DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov These studies often involve the use of various functionals and basis sets, such as B3LYP/6-31G(d,p), to accurately model the compound. researchgate.net The calculations provide a detailed picture of the electron distribution and bonding within the this compound molecule, which is essential for understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, analysis of its HOMO-LUMO gap can predict its reactivity in various chemical reactions. The molecular electrostatic potential (MEP) is another tool used alongside HOMO-LUMO analysis to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The non-planar nature of the pyrrolidine ring leads to multiple possible conformations for this compound. nih.gov Conformational analysis is performed to identify the most stable arrangements of the molecule, which are the conformers with the lowest energy. These studies are critical as the biological activity of a molecule can be highly dependent on its three-dimensional shape. For pyrrolidine derivatives, different puckering of the ring and rotation around single bonds can result in a complex energy landscape with several stable conformers. researchgate.net Understanding the relative energies of these conformers is key to predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the intermolecular interactions of this compound. These simulations can model how the compound interacts with other molecules, such as solvents or biological macromolecules. For instance, MD simulations of similar pyrrolidine derivatives have been used to analyze their binding to enzymes, revealing key interactions with amino acid residues like glutamate, histidine, asparagine, and tyrosine. researchgate.net Such studies are instrumental in understanding the mechanism of action for potential therapeutic applications.

In Silico Predictions for Research Applications

In silico methods are computational techniques used to predict the properties and biological activity of molecules, aiding in the design of new research applications.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of drug candidates. In silico tools can predict these properties for this compound. One of the most common predictors for "drug-likeness" is Lipinski's Rule of Five. drugbank.comresearchgate.net This rule assesses the likelihood of a compound being an orally active drug in humans based on its physicochemical properties.

Below is a table detailing the compliance of this compound with Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 128.22 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Log P (octanol-water partition coefficient) | Predicted: ~1.5 | ≤ 5 | Yes |

As the table indicates, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for potential development as an orally administered therapeutic agent.

Molecular Docking for Ligand-Target Interaction Hypothesis Generation

Extensive searches of scientific literature and computational databases have revealed no specific molecular docking studies conducted on the chemical compound this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target, providing hypotheses about potential biological activity.

The absence of such studies indicates that the interaction of this compound with specific biological targets has not been explored using this computational approach, or at least, the findings have not been published in the accessible scientific literature. Therefore, no data on its binding affinities, predicted poses, or key interactions with any protein targets can be provided.

Consequently, the generation of data tables detailing specific ligand-target interactions, docking scores, or interacting amino acid residues for this compound is not possible at this time. Further computational and experimental research would be required to elucidate its potential as a ligand for any given biological target.

Academic Research Applications of 1 Propan 2 Yl Pyrrolidin 3 Amine

Role as a Synthetic Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) ring system is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs that contain a saturated cyclic amine. whiterose.ac.uk The compound 1-(Propan-2-yl)pyrrolidin-3-amine, with its distinct pyrrolidine core, is utilized as a foundational element in the synthesis of more intricate molecules. enamine.net Its utility stems from the ability to functionalize the amine groups, enabling the creation of a wide array of derivatives. mdpi.com

The development of synthetic methods to access substituted pyrrolidine derivatives is a key objective in organic synthesis, driven by the widespread presence of this ring motif in biologically active natural products and pharmaceuticals. whiterose.ac.ukacs.org The stereochemistry of the pyrrolidine ring is also a critical factor, as the spatial orientation of substituents can significantly influence the biological profile of a drug candidate by affecting its binding to target proteins. nih.gov Researchers have developed various strategies for the stereoselective synthesis of pyrrolidine derivatives, often starting from chiral precursors like proline or 4-hydroxyproline. mdpi.com

Applications in Catalysis and Organic Synthesis

The pyrrolidine moiety is a privileged structure in the field of organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org

Chiral Ligand Development

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific stereoisomer of a product. Derivatives of this compound can be employed in the synthesis of such ligands. For instance, chiral pyrrolidine derivatives have been successfully used to create ligands for asymmetric allylic alkylation reactions, achieving high enantioselectivities. researchgate.net The synthesis of these chiral pyrrolidines can be achieved through various methods, including those starting from readily available chiral materials like 2,3-O-iso-propylidene-D-erythronolactol. nih.gov

Organocatalysis Utilizing Pyrrolidine Moieties

The pyrrolidine ring is a fundamental component of many highly effective organocatalysts. beilstein-journals.org Proline and its derivatives, for example, are well-known for their ability to catalyze asymmetric aldol (B89426) reactions. nih.gov The secondary amine of the pyrrolidine ring is key to its catalytic activity, often participating in the formation of enamine or iminium ion intermediates. beilstein-journals.org

Researchers have synthesized and evaluated a wide range of pyrrolidine-based organocatalysts for various chemical transformations, including Michael additions and aldol reactions. beilstein-journals.orgresearchgate.net The steric and electronic properties of substituents on the pyrrolidine ring can be fine-tuned to optimize the catalyst's performance in terms of yield and stereoselectivity. beilstein-journals.org Studies have also delved into the basicity and nucleophilicity of different pyrrolidines to better understand their catalytic mechanisms. acs.org

Mechanistic Investigations of Biological Interactions

The structural similarity of the pyrrolidine ring to components of endogenous molecules makes it a valuable tool for studying biological processes at the molecular level.

Research into Neurotransmitter System Interactions (e.g., reuptake inhibition mechanisms)

Derivatives of this compound have been investigated for their interactions with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. nih.govdrugs.ie By inhibiting these transporters, the levels of neurotransmitters in the synapse are increased, a mechanism central to the action of many antidepressant and psychostimulant drugs. nih.gov

Research has shown that certain pyrrolidine derivatives can act as potent inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with some exhibiting selectivity for these transporters over the serotonin transporter (SERT). nih.govdrugs.ienih.gov For example, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been identified as a new series of selective noradrenaline reuptake inhibitors. nih.gov The affinity of these compounds for the transporters is often evaluated through radioligand binding assays. nih.gov Some pyrrolidinopropiophenone derivatives have been found to be partial releasing agents at the human norepinephrine transporter. researchgate.net

| Transporter | Interaction | Compound Class | Reference |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine | nih.gov |

| Dopamine Transporter (DAT) | Reuptake Inhibition | 2-aminopentanophenones | nih.gov |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | nih.gov |

| Norepinephrine Transporter (NET) | Partial Releasing Agent | α-pyrrolidinopropiophenone (α-PPP) derivatives | researchgate.net |

In Vitro Studies on Cellular Pathway Modulation (e.g., anticancer activity in cell lines)

The pyrrolidine scaffold is also a recurring motif in compounds investigated for their anticancer properties. nih.gov In vitro studies using various cancer cell lines have demonstrated the potential of pyrrolidine derivatives to inhibit cell proliferation. nih.gov

For instance, novel spirooxindole-pyrrolidines have been synthesized and evaluated for their cytotoxic activity against HeLa and Vero cell lines. researchgate.net Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents, showing selectivity against prostate cancer and melanoma cell lines. nih.gov Other studies have explored the anticancer potential of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety. mdpi.com The mechanism of action of these compounds is an active area of research, with some studies suggesting that they may target specific enzymes or cellular pathways involved in cancer progression. nih.gov

| Cell Line | Compound Type | Observed Effect | Reference |

| HeLa, Vero | Spirooxindole-pyrrolidines | Cytotoxicity | researchgate.net |

| PPC-1 (prostate), IGR39 (melanoma) | Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Selective cytotoxicity | nih.gov |

| A549 (lung) | Pyrrolidone derivatives with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings | Reduced cell viability | mdpi.com |

| MCF-7, HeLa | Thiophen-containing pyrrolidine derivatives | Anticancer activity | nih.gov |

Antimicrobial Activity Research Mechanisms

The pyrrolidine scaffold is a key structural motif in a multitude of natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.govmdpi.comnih.gov Research into pyrrolidine derivatives has shed light on several mechanisms through which these compounds may exert their antimicrobial action. While direct studies on this compound are not extensively documented, the mechanisms identified for structurally related compounds provide a strong basis for understanding its potential antimicrobial properties.

One of the primary mechanisms of action for antimicrobial pyrrolidine derivatives is the disruption of the bacterial cell wall or membrane. mdpi.com The basic nitrogen atom within the pyrrolidine ring can interact with the negatively charged components of the microbial cell envelope, leading to increased permeability and eventual cell lysis. mdpi.com The nature of the substituents on the pyrrolidine ring can significantly influence the potency and spectrum of this activity.

Recent research on novel 1-(pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinoline derivatives has highlighted their potential as inhibitors of peptide deformylase (PDF). researchgate.net The PDF enzyme is essential for bacterial protein synthesis, and its inhibition leads to the accumulation of formylated proteins, which are toxic to the bacteria. This targeted enzymatic inhibition represents a promising mechanism for the development of new antibacterial agents. researchgate.net These derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, their efficacy against Gram-negative bacteria is often limited due to the presence of efflux pumps that can expel the compounds from the cell. researchgate.net

Furthermore, some pyrrolidine derivatives have been investigated for their ability to disrupt fungal cell walls. researchgate.net The structural integrity of the fungal cell wall is crucial for its survival, and compounds that interfere with its synthesis or structure can have potent antifungal effects.

The antimicrobial activity of a series of pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone has been evaluated against various bacterial and fungal species. The study demonstrated that these compounds exhibit moderate to low antimicrobial activities, with the specific activity varying depending on the microbial species. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound/Drug | Organism | MIC (μg/mL) |

|---|---|---|

| Compound 3 * | Staphylococcus aureus | 64-128 |

| Vibrio cholera | 64-128 | |

| Candida albicans | 128 | |

| Compound 5 * | Staphylococcus aureus | 32-128 |

| Vibrio cholera | 32-128 | |

| Candida albicans | 64-128 | |

| Compound 8 * | Staphylococcus aureus | 16-64 |

| Vibrio cholera | 16-64 | |

| Candida albicans | 64-256 | |

| Nystatin | Fungal Species | 0.50-2 |

| Ciprofloxacin | Bacterial Species | 0.50-16 |

*Compounds 3, 5, and 8 are pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone as described in the cited research. nih.gov

Development of Chemical Probes and Research Tools

The unique structural and chemical properties of the pyrrolidine ring make it an excellent scaffold for the development of chemical probes and research tools. nih.gov These tools are invaluable for studying biological processes, identifying and validating drug targets, and for the detection of specific analytes.

A significant advancement in this area is the development of a specific fluorescent probe for the detection of pyrrolidine (PyD). nih.gov This probe, a diaminomethylene-4H-pyran derivative, exhibits a noticeable change in its fluorescent properties upon binding to pyrrolidine. The interaction between the probe and pyrrolidine results in a chemical reaction that forms a new, highly fluorescent compound. nih.gov This allows for the sensitive and selective detection of pyrrolidine, even in complex biological samples. nih.gov

The key features of this pyrrolidine probe include:

High Specificity: The probe demonstrates a selective response to pyrrolidine over other similar amines. nih.gov

Rapid Response: The detection reaction occurs in less than five minutes. nih.gov

Naked-Eye Detection: The reaction produces a color change from colorless to yellow, allowing for qualitative detection without the need for sophisticated instrumentation. nih.gov

Low Detection Limit: The probe can detect pyrrolidine at concentrations as low as 1.12 x 10⁻⁶ M. nih.gov

Versatility: The probe can be used to detect pyrrolidine in both solution and gaseous states, as well as in biological systems like zebrafish. nih.gov

The mechanism of this probe is based on a combination-type chemical reaction with 100% atom utilization, which contributes to its high specificity and efficiency. nih.gov The development of such probes, based on the pyrrolidine scaffold, opens up new avenues for research into the roles of pyrrolidine and its derivatives in various biological and chemical systems. The core structure of this compound, containing the pyrrolidine ring, suggests its potential utility in the design of similar or novel chemical probes for various research applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(Pyrrolidin-3-yl)cyclopropanamine |

| 2-Oxoquinoline |

| Pyrrolidine |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Pyrrolidine-2,5-dione |

| Dibenzobarrelene |

| Nystatin |

| Ciprofloxacin |

| Diaminomethylene-4H-pyran |

Structure Activity Relationships and Comparative Studies of Pyrrolidin 3 Amine Derivatives

Influence of N-Substitution (e.g., Isopropyl Group) on Chemical Behavior

The substituent on the pyrrolidine (B122466) nitrogen plays a crucial role in defining the molecule's chemical characteristics, such as basicity, nucleophilicity, and steric profile.

The nitrogen atom in the pyrrolidine ring imparts basic and nucleophilic properties to the molecule. researchgate.net The basicity of amines is a measure of their ability to accept a proton, while nucleophilicity relates to their ability to donate an electron pair to an electrophile. masterorganicchemistry.com For many amines, there is a general correlation between basicity and nucleophilicity. masterorganicchemistry.com The introduction of an isopropyl group at the N-1 position of pyrrolidin-3-amine, forming 1-(propan-2-yl)pyrrolidin-3-amine, is expected to increase the basicity compared to the unsubstituted pyrrolidin-3-amine. This is due to the electron-donating inductive effect of the alkyl group, which enhances the electron density on the nitrogen atom. masterorganicchemistry.com

However, the isopropyl group also introduces steric hindrance around the nitrogen atom. While the pyrrolidine nitrogen is generally more nucleophilic than that of acyclic secondary amines because its substituents are "tied back", the bulky isopropyl group can impede its ability to act as a nucleophile, especially in reactions with sterically demanding electrophiles. researchgate.netmasterorganicchemistry.com This is a common trade-off with N-alkylation; while basicity may increase, nucleophilicity can decrease due to steric bulk. masterorganicchemistry.com In the case of triisopropylamine, the steric hindrance is so significant that the C-N-C bonds are nearly coplanar, and it is considered a non-nucleophilic base. wikipedia.org While this compound is not as hindered as triisopropylamine, the isopropyl group will still influence its reactivity profile.

The chemical behavior of N-substituted pyrrolidines is also influenced by weaker interactions. Computational studies on N-substituted pyrrolidines have shown evidence of weak intramolecular hydrogen bonding involving the nitrogen atom, which can affect the conformational preferences of the molecule. researchgate.net

| Property | Influence of Isopropyl Group | Reasoning |

|---|---|---|

| Basicity | Increase | Electron-donating inductive effect of the alkyl group. masterorganicchemistry.com |

| Nucleophilicity | Potential Decrease | Steric hindrance from the bulky isopropyl group. masterorganicchemistry.com |

| Steric Profile | Increase | The isopropyl group is larger than a hydrogen atom. wikipedia.org |

Stereoisomerism and Its Impact on Research Applications

Stereochemistry is a critical factor in the biological activity of chiral molecules, as interactions with chiral biological macromolecules like proteins and enzymes are often stereospecific. nih.govlibretexts.org this compound possesses a chiral center at the C-3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

In research applications, particularly in drug discovery and chemical biology, the different stereoisomers of a compound are expected to exhibit distinct biological activities. libretexts.org This is because the spatial arrangement of the atoms in each enantiomer will lead to different binding interactions with the chiral active sites of enzymes or receptors. libretexts.org For instance, only one enantiomer of a drug may bind effectively to its target protein, while the other may be inactive or even cause undesirable off-target effects. libretexts.org

Research on various chiral pyrrolidine derivatives has consistently demonstrated the pivotal role of stereochemistry. For example, in a study of pyrrolidine-based inhibitors of neuronal nitric oxide synthase, the chirality of the pyrrolidine core was crucial for the desired binding mode. nih.gov Similarly, studies on 3-Br-acivicin isomers showed that only the natural (5S, αS) isomers had significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.govnih.gov Therefore, in any research application of this compound, it would be essential to either use a single, pure enantiomer or to test the racemic mixture and individual enantiomers separately to understand their respective contributions to the observed biological effect. The stereoselective synthesis of pyrrolidine derivatives is a major focus in organic chemistry to enable such studies. nih.govmdpi.comresearchgate.net

| Aspect of Research | Impact of Stereoisomerism | Example from Related Research |

|---|---|---|

| Biological Activity | Enantiomers can have different potencies and efficacies. libretexts.org | Only the (S)-enantiomer of ibuprofen (B1674241) is an effective anti-inflammatory agent. libretexts.org |

| Target Binding | One enantiomer may bind with higher affinity to a chiral receptor or enzyme active site. nih.gov | Stereochemistry of 3-Br-acivicin affects its binding to Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase. nih.govnih.gov |

| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted differently. | Not specifically found for this compound, but a general principle of stereochemistry. libretexts.org |

Analog Synthesis for Structure-Activity Relationship (SAR) Exploration in Research Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. nih.govnih.gov This involves the synthesis and evaluation of a series of analogs to determine which structural features are essential for the desired activity. rsc.org For a molecule like this compound, several synthetic strategies could be employed to create a library of analogs for SAR exploration.

One common approach is to modify the N-1 substituent. Analogs with different alkyl groups (e.g., methyl, ethyl, cyclopropyl) or even aryl groups could be synthesized to probe the steric and electronic requirements at this position. mdpi.com Another strategy involves altering the substitution on the pyrrolidine ring. For example, analogs with substituents at the C-2, C-4, or C-5 positions could be prepared. nih.gov The position of the amino group could also be moved from the C-3 to the C-2 position to investigate its importance for activity.

The synthesis of such analogs often starts from readily available chiral precursors like proline or hydroxyproline, or through various cyclization reactions. nih.govmdpi.comresearchgate.net For instance, reductive amination is a common method for introducing different N-substituents. nih.gov The development of new synthetic methods, such as iridium-catalyzed N-heterocyclization, provides efficient routes to a wide range of diversely substituted pyrrolidines. organic-chemistry.org

| Modification Site | Examples of Analogs | Purpose of Modification |

|---|---|---|

| N-1 Substituent | N-ethyl, N-cyclopropyl, N-benzyl | To explore the impact of steric bulk and electronics on activity. mdpi.com |

| Pyrrolidine Ring | Methyl or hydroxyl groups at C-4 or C-5 | To probe the conformational requirements and potential for additional interactions. nih.gov |

| Amino Group Position | 2-aminopyrrolidine derivatives | To determine the optimal position of the amino group for target binding. |

Comparison with Other Pyrrolidine Scaffolds in Academic Investigations

The simple this compound scaffold can be compared to more complex pyrrolidine-containing structures that are frequently investigated in academic research. These comparisons help to understand the contribution of the core pyrrolidine motif versus the appended functional groups.

For example, pyrrolidine-2,5-diones are a class of pyrrolidine derivatives that have been extensively studied for their anticonvulsant properties. nih.gov In these compounds, the pyrrolidine ring is part of a succinimide (B58015) structure, which significantly alters the electronic properties and potential hydrogen bonding patterns compared to a simple pyrrolidin-3-amine.

Another class of compounds is the pyrrolopyridines, where the pyrrolidine ring is fused to a pyridine (B92270) ring. nih.gov These fused systems have a more rigid and planar structure than a flexible pyrrolidine ring, which can be advantageous for specific receptor interactions. Similarly, pyrrolidine pentamine derivatives have been investigated as inhibitors of aminoglycoside acetyltransferases, where multiple amine functionalities are appended to the pyrrolidine scaffold to achieve high-affinity binding. nih.govnih.gov

| Scaffold | Key Structural Feature | Common Research Application |

|---|---|---|

| This compound | Simple N-alkylated 3-aminopyrrolidine (B1265635) | Building block, starting point for SAR studies. |

| Pyrrolidine-2,5-dione | Succinimide ring system | Anticonvulsant research. nih.gov |

| Pyrrolopyridine | Pyrrolidine ring fused to a pyridine ring | Kinase inhibitors, antiviral research. nih.gov |

| Pyrrolidine Pentamine | Multiple amine substituents on the pyrrolidine scaffold | Inhibitors of bacterial resistance enzymes. nih.govnih.gov |

Future Perspectives and Emerging Research Avenues for 1 Propan 2 Yl Pyrrolidin 3 Amine

The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry and materials science, valued for its unique three-dimensional structure and chemical versatility. nih.govmdpi.com The specific derivative, 1-(propan-2-yl)pyrrolidin-3-amine, which features a chiral center, a tertiary amine integrated into the ring, and a primary amine on a side chain, presents a rich platform for future scientific exploration. The following sections outline prospective research directions that could unlock its full potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Propan-2-yl)pyrrolidin-3-amine, and how can reaction efficiency be quantified?

- Methodological Answer : A copper-catalyzed coupling reaction using cyclopropanamine and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yields the compound. Efficiency can be measured via yield (e.g., 17.9% in a reported protocol) and purity assessed via chromatography (e.g., ethyl acetate/hexane gradient). NMR and HRMS validate structural integrity .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized to characterize this compound?

- Methodological Answer : Use H NMR (400 MHz, CDCl) to identify proton environments (e.g., δ 8.87 for pyridine protons) and C NMR for carbon assignments. HRMS (ESI) with m/z 215 ([M+H]) confirms molecular weight. Cross-referencing with computational spectral libraries improves accuracy .

Q. What experimental protocols assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability testing under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines) is recommended. While current data indicate stability under standard conditions, accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can identify decomposition pathways when existing data are sparse .

Advanced Research Questions

Q. How can contradictions in toxicological data (e.g., acute toxicity vs. IARC classifications) be resolved?

- Methodological Answer : Cross-validate in vitro assays (e.g., Ames test for mutagenicity) with in vivo models (rodent acute toxicity studies). The absence of IARC-classified carcinogens at ≥0.1% (per Section 11 of SDS) suggests low risk, but dose-response studies and probabilistic risk modeling are needed to address discrepancies .

Q. What computational strategies predict reaction mechanisms for this compound synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition state analysis can model reaction pathways. Tools like Gaussian or ORCA simulate intermediates, while machine learning (e.g., ICReDD’s feedback loop) optimizes experimental conditions using computational outputs .

Q. How can factorial design optimize synthesis parameters (e.g., temperature, catalyst loading)?

- Methodological Answer : Implement a 2 factorial design to test variables like temperature (35–50°C), solvent polarity (DMSO vs. DMF), and catalyst concentration. Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing side reactions .

Q. What methodologies address data gaps in decomposition products or hazardous reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) and pyrolysis-GC/MS can detect thermal degradation products. Incompatibility testing with oxidizers, acids, or bases (per SDS Section 10) clarifies reactive hazards. Predictive tools like EPI Suite estimate toxicity of unidentified byproducts .

Q. How can cross-disciplinary approaches (e.g., chemical engineering, materials science) enhance applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.